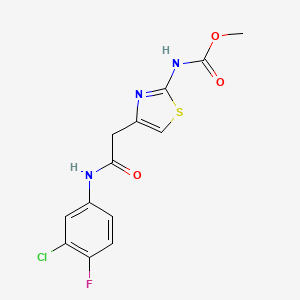
Methyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C13H11ClFN3O3S and its molecular weight is 343.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 313.75 g/mol
- LogP: 3.9
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 10
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Research indicates that the compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Enzymatic Inhibition
In vitro studies have shown that methyl carbamate derivatives can inhibit the ATPase activity of Escherichia coli DNA gyrase with IC50 values ranging from 0.0033 to 0.046 µg/mL. These values suggest a potent inhibitory effect compared to standard antibiotics like novobiocin . The presence of the thiazole moiety is critical for this activity, as it facilitates interactions with the enzyme's active site.
Antibacterial Efficacy
A series of experiments assessed the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Streptococcus pneumoniae | 0.03 |
| Escherichia coli | 0.06 |
These results indicate that methyl carbamate derivatives are more effective than traditional antibiotics like ampicillin and streptomycin in certain contexts .
Case Studies and Research Findings
-
Case Study on Antimicrobial Resistance:
A study highlighted that while methyl carbamate derivatives showed potent activity against several bacterial strains, they did not exhibit effectiveness against wild-type E. coli due to efflux pump-mediated resistance mechanisms. This emphasizes the need for further modifications to enhance efficacy against resistant strains . -
Toxicity Assessment:
In toxicity studies involving HepG2 human liver cells, compounds similar to methyl carbamate demonstrated low cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
特性
IUPAC Name |
methyl N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3S/c1-21-13(20)18-12-17-8(6-22-12)5-11(19)16-7-2-3-10(15)9(14)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHWUMDADUJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













